Nickel(II)carbonate,basichydrate

Catalog No.
S15391174
CAS No.
M.F
CH16Ni3O11
M. Wt
380.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II)carbonate,basichydrate

Product Name

Nickel(II)carbonate,basichydrate

IUPAC Name

nickel;nickel(2+);carbonate;octahydrate

Molecular Formula

CH16Ni3O11

Molecular Weight

380.21 g/mol

InChI

InChI=1S/CH2O3.3Ni.8H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;8*1H2/q;;;+2;;;;;;;;/p-2

InChI Key

FHJKXBYJHLRIPU-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ni].[Ni].[Ni+2]

Nickel(II) carbonate, basic hydrate, is an inorganic compound with the formula Ni4CO3(OH)64H2O\text{Ni}_4\text{CO}_3(\text{OH})_6\cdot 4\text{H}_2\text{O}. It typically appears as a green powder and is known for its role as a precursor in various chemical processes, particularly in the hydrometallurgical purification of nickel from ores. This compound is commonly encountered in the context of electroplating and ceramic applications due to its properties as a nickel plating pH adjuster and catalyst precursor .

  • Hydrolysis: When treated with aqueous acids, it hydrolyzes to yield nickel ions in solution:
    NiCO3+2H+Ni2++H2O+CO2\text{NiCO}_3+2\text{H}^+\rightarrow \text{Ni}^{2+}+\text{H}_2\text{O}+\text{CO}_2
  • Calcination: Heating the compound drives off carbon dioxide and water, resulting in nickel oxide:
    NiCO3NiO+CO2\text{NiCO}_3\rightarrow \text{NiO}+\text{CO}_2
  • Formation from Nickel Sulfate: Basic nickel carbonate can be synthesized by reacting nickel sulfate with sodium carbonate:
    4Ni2++CO32+6OH+4H2ONi4CO3(OH)64H2O4\text{Ni}^{2+}+\text{CO}_3^{2-}+6\text{OH}^{-}+4\text{H}_2\text{O}\rightarrow \text{Ni}_4\text{CO}_3(\text{OH})_6\cdot 4\text{H}_2\text{O}

These reactions illustrate its utility in both synthetic and industrial contexts.

There are several methods for synthesizing nickel(II) carbonate basic hydrate:

  • Electrolytic Oxidation: Nickel metal can be oxidized electrolytically in the presence of carbon dioxide, yielding the hydrated form:
    Ni+O+CO2+6H2ONiCO3(H2O)4\text{Ni}+\text{O}+\text{CO}_2+6\text{H}_2\text{O}\rightarrow \text{NiCO}_3(\text{H}_2\text{O})_4
  • Precipitation from Aqueous Solutions: Mixing solutions of nickel salts (like nickel sulfate) with sodium carbonate or sodium bicarbonate leads to precipitation of the basic carbonate.

These methods highlight the versatility of nickel(II) carbonate basic hydrate's production routes.

Interaction studies involving nickel(II) carbonate basic hydrate primarily focus on its reactivity with acids and bases. The compound's interactions can lead to significant changes in pH, affecting processes such as electroplating and catalysis. Additionally, its interactions with biological systems reveal insights into its toxicity and potential health impacts .

Nickel(II) carbonate basic hydrate shares similarities with several other compounds containing nickel and carbonate groups. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Nickel(II) carbonateNiCO₃Simple carbonate form, less stable
Basic nickel carbonateNi₄CO₃(OH)₆·4H₂OHydrated form, used in electroplating
Nickel hydroxideNi(OH)₂Commonly used in batteries, different structure
Nickel(II) sulfateNiSO₄Soluble salt, widely used in various applications
Nickel oxideNiOResultant product from calcination

Basic nickel carbonate is unique due to its dual role as both a precursor for catalysts and an intermediate in nickel extraction processes, distinguishing it from simpler forms like nickel carbonate and more complex ones like nickel hydroxide.

Hydrothermal Synthesis Under Controlled CO₂ Partial Pressures

Hydrothermal synthesis is a widely used method for producing hierarchical nickel carbonate hydroxide nanostructures. This technique involves the reaction of nickel salts (e.g., Ni(NO₃)₂·6H₂O) with urea in aqueous solutions under elevated temperatures (120–180°C) and autogenous pressure. The partial pressure of CO₂ plays a critical role in determining the composition and morphology of the final product. For instance, at pH 5.4 under CO₂ saturation (1 atm), the resulting nickel basic carbonate (LpH-NBC) exhibits a CO₃²⁻:Ni(II) ratio of approximately 0.75. Higher CO₂ pressures favor the incorporation of carbonate ions into the lattice, while lower pressures promote hydroxide-dominated phases.

A key study demonstrated that hierarchical Ni₂(CO₃)(OH)₂·4H₂O microspheres synthesized via this method exhibit mesoporous structures with specific surface areas exceeding 50 m²/g. The crystallinity of these materials is inherently weak, as evidenced by broad X-ray diffraction peaks, which is advantageous for supercapacitor applications due to enhanced ion diffusion pathways. Table 1 summarizes the relationship between CO₂ partial pressure, reaction time, and product characteristics.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

CO₂ Pressure (atm)Temperature (°C)Reaction Time (h)Product CompositionSurface Area (m²/g)
1.016012Ni₂(CO₃)(OH)₂·4H₂O58
0.516012Ni(CO₃)₀.₇₅(OH)₁.₂₅·2H₂O45

The urea concentration also influences nucleation kinetics, with higher concentrations leading to thicker nanosheet assemblies and reduced porosity.

Electrolytic Oxidation Routes for Hydrate Formation

Electrolytic methods involve the anodic oxidation of nickel in carbonate-rich electrolytes. A notable approach utilizes nickel foil as both anode and cathode in a CO₂-saturated 0.1 M KHCO₃ solution under applied potentials (-0.8 to -1.2 V vs. RHE). During electrolysis, Ni²⁺ ions are oxidized at the anode and react with carbonate ions generated from CO₂ reduction at the cathode, forming nickel carbonate hydroxide hydrates.

The formation of polarized Niδ⁺ sites, stabilized by residual oxygen ligands, is critical for maintaining catalytic activity. These sites exhibit moderate CO binding energy, which prevents catalyst poisoning and enables sustained reactivity. Key parameters include:

  • Potential: Lower potentials (-1.2 V) favor the formation of Ni(CO₃)₀.₃₃(OH)₀.₆₇·H₂O due to slower ion migration rates.
  • Electrolyte Composition: Potassium-containing electrolytes enhance chain growth probabilities in concurrent CO₂ reduction reactions, indirectly stabilizing the carbonate-hydroxide structure.

Operando studies reveal that the deposited nickel carbonate hydroxide layers exhibit a nanocrystalline structure with interlayer water molecules, facilitating proton transport during electrochemical processes.

Precipitation Techniques Using Nickel Sulfate-Sodium Carbonate Systems

Precipitation remains the most scalable method for synthesizing nickel carbonate basic hydrates. A typical protocol involves the dropwise addition of sodium carbonate (Na₂CO₃) to a nickel sulfate (NiSO₄·6H₂O) solution under vigorous stirring. The pH of the solution is tightly controlled (5.4–11.0) to regulate the CO₃²⁻:OH⁻ ratio in the precipitate.

At pH 5.4, the product (LpH-NBC) contains ~0.75 CO₃²⁻ per Ni(II) ion, while at pH 11, this ratio drops to 0.33. The aging process significantly affects crystallinity; freshly precipitated materials are amorphous but gradually hydrolyze in ambient conditions, forming a mixture of β-Ni(OH)₂ and NiCO₃·H₂O. Reactivation of aged precipitates through mechanical crushing restores surface reactivity by exposing fresh Ni²⁺ sites.

Table 2: Precipitation Conditions and Product Properties

pHNiSO₄:Na₂CO₃ Molar RatioAging Time (h)CO₃²⁻:Ni(II) RatioCrystallinity
5.41:1.500.75Amorphous
7.01:1.5240.60Low
11.01:2.000.33Semi-crystalline

The use of excess sodium carbonate (molar ratio >1.5) leads to incomplete precipitation and residual sulfate impurities, which can degrade electrochemical performance.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

379.870730 g/mol

Monoisotopic Mass

377.87529 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-11

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